Candesartan-d4 Methyl Ester is classified under the category of pharmaceuticals, specifically as a synthetic organic compound. It is derived from Candesartan, which itself is a derivative of benzimidazole. The molecular formula for Candesartan-d4 Methyl Ester is , with a molecular weight of approximately 458.51 g/mol .
The synthesis of Candesartan-d4 Methyl Ester involves several key steps that typically include the following:
In industrial settings, the production methods are optimized for efficiency and scalability. Techniques such as continuous flow chemistry may be employed to enhance production rates while minimizing waste.
The molecular structure of Candesartan-d4 Methyl Ester can be represented by its structural formula, which depicts the arrangement of atoms within the molecule. The compound features a benzimidazole core with various functional groups attached.
C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC
.This structure allows for its function as an angiotensin II receptor antagonist, blocking specific receptors in biological systems.
Candesartan-d4 Methyl Ester can undergo several chemical reactions:
Candesartan-d4 Methyl Ester functions as an angiotensin II receptor antagonist. Its mechanism involves:
This mechanism underscores its therapeutic role in managing hypertension and related cardiovascular conditions.
These properties make Candesartan-d4 Methyl Ester suitable for various scientific applications.
Candesartan-d4 Methyl Ester has several significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: